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molecular formula C7H3IN2O3 B8366918 4-Iodo-2-nitrophenylisocyanate

4-Iodo-2-nitrophenylisocyanate

Cat. No. B8366918
M. Wt: 290.01 g/mol
InChI Key: VOIBCYUAXZMBBX-UHFFFAOYSA-N
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Patent
US07151098B2

Procedure details

To a solution of diphosgene (4.1 mL, 34.1 mmol) in EtOAc (40 mL) at 0° C. was added a solution of the 4-iodo-2-nitroaniline (45.5 mmol) in EtOAc (200–500 mL), and the mixture was heated to reflux for 18 h. The solvent was removed in vacuum to leave a brown solid, which was triturated with hot hexane (200 mL). The solid material was filtered off and the filtrate was concentrated under reduced pressure to leave the pure 4-iodo-2-nitrophenylisocyanate as a yellow solid. This material was refluxed in a mixture of excess tert.-BuOH in CH2Cl2 for 2.5 h. Removal of the solvent left an orange solid which was purified by silica gel column chromatography with hexane/EtOAc to give the (4-iodo-2-nitro-phenyl)-carbamic acid tert.-butyl ester as a yellow solid.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
45.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C(Cl)[O:3][C:4](Cl)(Cl)Cl.[I:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=1>CCOC(C)=O>[I:9][C:10]1[CH:16]=[CH:15][C:13]([N:14]=[C:4]=[O:3])=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=1

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Name
Quantity
45.5 mmol
Type
reactant
Smiles
IC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
to leave a brown solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with hot hexane (200 mL)
FILTRATION
Type
FILTRATION
Details
The solid material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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